An In-depth Technical Guide to 1-[3-(tert-Butyl)phenyl]hydrazine Hydrochloride for Advanced Research
An In-depth Technical Guide to 1-[3-(tert-Butyl)phenyl]hydrazine Hydrochloride for Advanced Research
This guide provides a comprehensive technical overview of 1-[3-(tert-butyl)phenyl]hydrazine hydrochloride (CAS No. 306937-27-9), a substituted phenylhydrazine derivative of increasing interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its fundamental properties, synthesis, analysis, and key applications.
Introduction and Strategic Importance
1-[3-(tert-Butyl)phenyl]hydrazine hydrochloride belongs to the class of phenylhydrazines, which are pivotal reagents in organic chemistry. The strategic placement of the bulky tert-butyl group at the meta-position of the phenyl ring introduces unique steric and electronic properties compared to its ortho- and para-isomers. This substitution can influence the reactivity of the hydrazine moiety and the physicochemical properties of the resulting derivatives, making it a valuable tool for fine-tuning the biological activity and pharmacokinetic profiles of target molecules. Its primary utility lies in the synthesis of heterocyclic compounds, most notably indoles via the Fischer indole synthesis.[1][2][3][4] The resulting indole scaffolds are prevalent in a wide range of biologically active compounds.
Physicochemical and Basic Properties
A thorough understanding of the fundamental properties of 1-[3-(tert-butyl)phenyl]hydrazine hydrochloride is crucial for its effective use in research and development.
General Properties
The following table summarizes the key physicochemical properties of 1-[3-(tert-butyl)phenyl]hydrazine hydrochloride.
| Property | Value | Source(s) |
| CAS Number | 306937-27-9 | [5] |
| Molecular Formula | C₁₀H₁₇ClN₂ | [5] |
| Molecular Weight | 200.71 g/mol | [5] |
| Appearance | White to off-white or light brown crystalline solid/powder | [6] |
| Melting Point | 146-148 °C | [7] |
Basicity and pKa
Solubility Profile
The hydrochloride salt form of 1-[3-(tert-butyl)phenyl]hydrazine enhances its solubility in polar solvents.[6]
| Solvent | Qualitative Solubility | Source(s) |
| Water | Soluble | [9][10] |
| Methanol | Soluble | [9] |
| Ethanol | Soluble | [9] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [11] |
For quantitative applications, it is recommended to experimentally determine the solubility in the specific solvent system and temperature of interest. A general workflow for solubility determination is presented below.
Caption: Workflow for experimental solubility determination.
Stability and Storage
1-[3-(tert-butyl)phenyl]hydrazine hydrochloride is a stable crystalline solid under standard laboratory conditions.[12] However, like many hydrazine derivatives, it can be sensitive to air and light over extended periods.[13] It is advisable to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[14] Thermal decomposition studies on hydrazine and its derivatives indicate that decomposition rates increase with temperature.[13][15]
Synthesis and Purification
The synthesis of 1-[3-(tert-butyl)phenyl]hydrazine hydrochloride typically follows the classical route for phenylhydrazine preparation, involving the diazotization of the corresponding aniline followed by reduction.
Synthetic Pathway
Caption: General synthetic scheme for 1-[3-(tert-butyl)phenyl]hydrazine hydrochloride.
Experimental Protocol: General Synthesis
-
Diazotization: Dissolve 3-tert-butylaniline in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for a period to ensure complete formation of the diazonium salt.[13]
-
Reduction: In a separate flask, prepare a solution of a suitable reducing agent, such as stannous chloride in concentrated hydrochloric acid or an aqueous solution of sodium sulfite.[3][13] Cool the reducing agent solution in an ice bath.
-
Formation of Hydrazine: Slowly add the cold diazonium salt solution to the cold reducing agent solution with vigorous stirring. After the addition is complete, allow the reaction to proceed, which may involve gentle warming to ensure completion.[13]
-
Isolation of the Free Base: The resulting mixture is typically made basic to liberate the free phenylhydrazine base, which can then be extracted with an organic solvent like ether or toluene.[3] The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
Formation of the Hydrochloride Salt: Dissolve the crude free base in a suitable solvent (e.g., ethanol or ether) and add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) until precipitation is complete.[16]
-
Purification: The precipitated 1-[3-(tert-butyl)phenyl]hydrazine hydrochloride can be collected by filtration, washed with a cold solvent, and purified by recrystallization.
Purification by Recrystallization
Recrystallization is a common method for purifying phenylhydrazine hydrochlorides. The choice of solvent is critical and depends on the solubility of the compound at different temperatures.
Common Recrystallization Solvents:
-
Ethanol/Water mixtures: Phenylhydrazine hydrochlorides are often recrystallized from aqueous ethanol.[17]
-
Methanol or Ethanol: For some derivatives, recrystallization from hot alcohol can yield pure crystals upon cooling.[17][18]
-
Acetonitrile: This can be a good solvent for recrystallizing oily or highly soluble products.[17]
General Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of hot recrystallization solvent.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated briefly before hot filtration to remove the charcoal.
-
Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
Unambiguous characterization of 1-[3-(tert-butyl)phenyl]hydrazine hydrochloride is essential for its use in synthesis and drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. While specific spectra for 1-[3-(tert-butyl)phenyl]hydrazine hydrochloride are not widely published, the expected chemical shifts can be predicted based on the analysis of related compounds.[19][20]
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
Aromatic Protons: A complex multiplet pattern in the range of δ 6.8-7.5 ppm, characteristic of a 1,3-disubstituted benzene ring.
-
tert-Butyl Protons: A sharp singlet at approximately δ 1.3 ppm, integrating to nine protons.
-
Hydrazine Protons (NH and NH₃⁺): Broad singlets in the downfield region (δ 8-11 ppm), which are exchangeable with D₂O.
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
-
Aromatic Carbons: Four signals in the aromatic region (δ 110-155 ppm). The carbon attached to the tert-butyl group will appear as a quaternary carbon signal.
-
tert-Butyl Carbons: A quaternary carbon signal around δ 34 ppm and a methyl carbon signal around δ 31 ppm.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the free base.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base, 1-[3-(tert-butyl)phenyl]hydrazine.
-
Loss of a Methyl Group: A prominent fragment corresponding to [M-15]⁺ due to the loss of a methyl radical from the tert-butyl group, leading to a stable benzylic-type cation.
-
Other Fragments: Further fragmentation may involve cleavage of the N-N bond and fragmentation of the phenyl ring.[21]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for assessing the purity of 1-[3-(tert-butyl)phenyl]hydrazine hydrochloride and for monitoring reaction progress.
General HPLC Method Parameters:
-
Column: A C18 or phenyl-hexyl column is often effective.[20]
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 254 nm.
The development of a specific HPLC method may be necessary to separate the 3-tert-butyl isomer from its 2- and 4-isomers if they are present as impurities.[20]
Key Applications in Research and Development
The primary application of 1-[3-(tert-butyl)phenyl]hydrazine hydrochloride is as a precursor in the Fischer indole synthesis.[1][2][3][4]
Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for the preparation of indoles from a phenylhydrazine and a ketone or aldehyde in the presence of an acid catalyst.[2][4][16] The tert-butyl group can serve as a lipophilic handle to modulate the properties of the final indole product.
Caption: The Fischer indole synthesis using a substituted phenylhydrazine.
The electron-donating nature of the tert-butyl group is expected to facilitate the key[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis, potentially leading to higher yields and milder reaction conditions compared to phenylhydrazines with electron-withdrawing groups.[1]
Safety and Handling
1-[3-(tert-Butyl)phenyl]hydrazine hydrochloride should be handled with appropriate safety precautions in a well-ventilated area or a fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid breathing dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.
Conclusion
1-[3-(tert-butyl)phenyl]hydrazine hydrochloride is a valuable building block in organic synthesis, particularly for the construction of indole-based structures. Its unique substitution pattern offers opportunities for the synthesis of novel compounds with tailored properties for applications in drug discovery and materials science. This guide provides a foundational understanding of its properties, synthesis, and analysis, empowering researchers to effectively utilize this versatile reagent in their work.
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